Methyl 4-hydroxy-2-methylbenzoate

Overview

Description

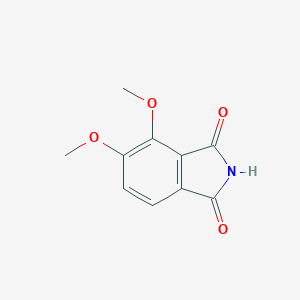

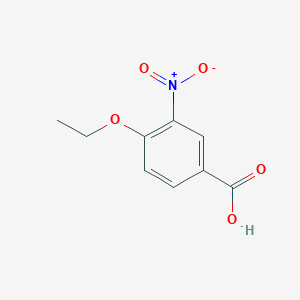

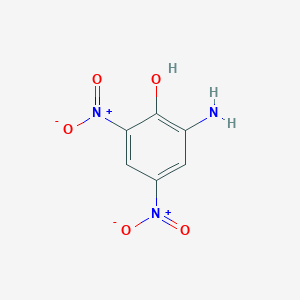

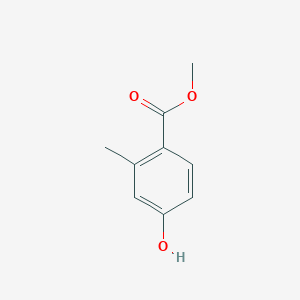

Methyl 4-hydroxy-2-methylbenzoate is a covalent organic compound . It has a molecular weight of 166.18 and its IUPAC name is this compound . It is typically solid at room temperature .

Molecular Structure Analysis

The molecular formula of this compound is C9H10O3 . The InChI code is 1S/C9H10O3/c1-6-5-7(10)3-4-8(6)9(11)12-2/h3-5,10H,1-2H3 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 166.18 .Scientific Research Applications

Crystal Structure and Molecular Analysis

- Methyl 4-hydroxybenzoate, also known as methyl paraben, exhibits antimicrobial properties and is commonly used in cosmetics and as a food preservative. A study by Sharfalddin et al. (2020) detailed the crystal structure of methyl 4-hydroxybenzoate at 120 K, revealing a 3D framework formed via extensive hydrogen bonding. Hirshfeld surface analysis and computational calculations were also conducted to understand the intermolecular interactions and packing.

Synthesis of Aromatic Constituents in Antibiotics

- The synthesis of polysubstituted aromatic carboxylic acids, which are found in calichemicin antibiotics, can be achieved starting from methyl 4-hydroxybenzoate. Laak and Scharf (1989) in their study, demonstrated a preparative scale synthesis of these compounds without the need for chromatographic separation, highlighting the utility of methyl 4-hydroxybenzoate in synthesizing complex antibiotic structures (Laak & Scharf, 1989).

Role in Anaerobic Metabolism

- Biegert et al. (1993) studied the anaerobic metabolism of 4-hydroxybenzoate, a derivative of methyl 4-hydroxybenzoate, in a denitrifying Pseudomonas species. They found that 4-hydroxybenzoate and 3-hydroxybenzoate are converted into their coenzyme A thioesters by specific coenzyme A ligases, indicating the role of methyl 4-hydroxybenzoate derivatives in microbial metabolism (Biegert et al., 1993).

Environmental and Analytical Chemistry

- Methyl 4-hydroxybenzoate, also known as methyl paraben, was studied by Soysal (2021) for its detection and recognition using an electrochemical sensor. This study highlights the importance of methyl 4-hydroxybenzoate in the development of analytical techniques for environmental monitoring (Soysal, 2021).

Pharmaceutical and Cosmetic Applications

- Methyl 4-hydroxybenzoate, as a paraben, is extensively used in pharmaceutical and cosmetic products for its antimicrobial properties. A study by Mahuzier et al. (2001) developed a method for the determination of methyl 4-hydroxybenzoates and their impurities, emphasizing its relevance in quality control of consumer products (Mahuzier et al., 2001).

Safety and Hazards

Methyl 4-hydroxy-2-methylbenzoate has been classified as harmful to aquatic life (H402) and toxic to aquatic life with long-lasting effects (H411) . Precautionary measures include avoiding release to the environment, collecting spillage, and disposing of contents/container to an approved waste disposal plant .

Biochemical Analysis

Biochemical Properties

Methyl 4-hydroxy-2-methylbenzoate plays a significant role in biochemical reactions, primarily due to its antimicrobial activity. It interacts with various enzymes and proteins, inhibiting the growth of bacteria and fungi. The compound is known to disrupt the function of microbial cell membranes, leading to cell death. Additionally, this compound can interact with proteins involved in oxidative stress responses, further enhancing its antimicrobial efficacy .

Cellular Effects

This compound affects various types of cells and cellular processes. In microbial cells, it disrupts cell membrane integrity, leading to leakage of cellular contents and eventual cell death. In mammalian cells, this compound can influence cell signaling pathways and gene expression. It has been observed to modulate the expression of genes involved in oxidative stress responses and inflammatory pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with cell membranes and proteins. The compound binds to membrane lipids, disrupting the lipid bilayer and increasing membrane permeability. This leads to leakage of cellular contents and cell death in microbial cells. Additionally, this compound can inhibit the activity of enzymes involved in oxidative stress responses, further contributing to its antimicrobial effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under normal conditions but can degrade under extreme pH or temperature. Long-term exposure to this compound in in vitro studies has shown that it can lead to adaptive responses in microbial populations, potentially reducing its efficacy over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and exhibits antimicrobial activity without significant adverse effects. At high doses, this compound can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy plateaus at higher concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized in the liver by esterases, resulting in the formation of p-hydroxybenzoic acid and methanol. These metabolites are further processed through conjugation reactions and excreted in the urine. The compound can also influence metabolic flux, altering the levels of certain metabolites in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion. It can interact with transporters and binding proteins, affecting its localization and accumulation. The compound tends to accumulate in lipid-rich tissues due to its lipophilic nature, which can influence its overall distribution and efficacy .

Subcellular Localization

This compound is primarily localized in the cell membrane and cytoplasm. Its activity is influenced by its subcellular localization, as it interacts with membrane lipids and proteins. Post-translational modifications, such as phosphorylation, can affect the compound’s targeting to specific cellular compartments, further modulating its function .

properties

IUPAC Name |

methyl 4-hydroxy-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-5-7(10)3-4-8(6)9(11)12-2/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FINKSGWSBJRISB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70493405 | |

| Record name | Methyl 4-hydroxy-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70493405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57556-31-7 | |

| Record name | Methyl 4-hydroxy-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70493405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-hydroxy-2-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.